[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol
Description
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative characterized by a 3-methylbenzyl substituent at the 1-position of the benzimidazole core and a hydroxymethyl (-CH2OH) group at the 2-position. The benzimidazole scaffold is known for its versatility in medicinal chemistry and materials science due to its hydrogen-bonding capacity and aromatic stability. The 3-methylbenzyl group introduces steric bulk and lipophilicity, while the hydroxymethyl group enhances polarity and hydrogen-bonding interactions.
Properties
IUPAC Name |
[1-[(3-methylphenyl)methyl]benzimidazol-2-yl]methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O/c1-12-5-4-6-13(9-12)10-18-15-8-3-2-7-14(15)17-16(18)11-19/h2-9,19H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPGBSKBURFOCLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C3=CC=CC=C3N=C2CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol typically involves the condensation of o-phenylenediamine with 3-methylbenzyl chloride in the presence of a base, followed by reduction of the resulting intermediate. The reaction conditions often include:
Solvent: Ethanol or methanol
Base: Sodium hydroxide or potassium carbonate
Temperature: Reflux conditions (around 80-100°C)
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: The methanol group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzimidazole ring can be reduced under hydrogenation conditions using catalysts like palladium on carbon.
Substitution: The benzimidazole nitrogen can participate in nucleophilic substitution reactions with alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]carboxylic acid.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of N-alkylated benzimidazole derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol serves as a building block for more complex molecules. Its structure facilitates the exploration of new chemical reactions and the synthesis of novel compounds, potentially leading to advancements in material science and organic synthesis.
Biological Research
The compound's benzimidazole core is known for its ability to interact with various biological targets, making it valuable in biochemical studies. It has been investigated for its roles in enzyme interactions and protein-ligand binding studies. Notably, derivatives of benzimidazole are recognized for their therapeutic properties, including:
-
Antimicrobial Activity : Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown effective inhibition against pathogens like Staphylococcus aureus and Candida albicans.
Microorganism Activity Type Minimum Inhibitory Concentration (MIC) Staphylococcus aureus Bacterial 0.5 µg/mL Escherichia coli Bacterial 1.0 µg/mL Candida albicans Fungal 0.25 µg/mL Pseudomonas aeruginosa Bacterial 2.0 µg/mL - Anticancer Properties : Several studies have reported the anticancer activities of benzimidazole derivatives. They have shown potential as inhibitors of DNA topoisomerases, which are critical enzymes involved in DNA replication and transcription. For example, novel benzimidazole-chalcone hybrids have demonstrated significant anti-tumor activity by inhibiting topoisomerase II-mediated DNA cleavage .
Medical Applications
In medicine, the therapeutic potential of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is being explored for its:
- Antiviral Activity : Benzimidazole derivatives are being studied for their effectiveness against viral infections, including HIV-1.
- Neuroprotective Effects : Some studies suggest that these compounds may also exhibit neuroprotective properties, potentially benefiting conditions like neurodegenerative diseases.
Industrial Applications
The unique chemical properties of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol make it suitable for developing new materials such as polymers and coatings. Its stability and reactivity can be harnessed to create materials with enhanced performance characteristics.
Case Studies
Several case studies highlight the effectiveness of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol:
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives showed promising results against multi-drug resistant bacterial strains, paving the way for new antibiotic formulations .
- Cancer Therapy Development : Research focused on synthesizing benzimidazole-based compounds has led to promising candidates for cancer therapy, showing efficacy in vitro against various cancer cell lines .
- Material Science Innovations : The application of this compound in polymer chemistry has resulted in the development of new coatings with improved durability and resistance to environmental factors.
Mechanism of Action
The mechanism of action of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes and receptors, inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s antimicrobial and antifungal effects. The methanol moiety may also play a role in enhancing the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Substituent Variations at the 1-Position
The 1-position substituent significantly influences electronic, steric, and solubility properties:
Key Observations :
Functional Group Variations at the 2-Position
The 2-position hydroxymethyl group is critical for hydrogen bonding and reactivity:
Key Observations :
- Methanol vs. Ethanol: Shorter chain length in methanol increases H-bond strength compared to ethanol derivatives .
- Aromatic substituents (e.g., phenylmethanol) reduce solubility in aqueous media but enhance π-π interactions .
Key Insights :
Crystallographic Insights
- (±)-1-(1-Allyl-1H-benzimidazol-2-yl)ethanol forms layered structures via O–H···N and O–H···O bonds .
- Fluorobenzyl derivatives exhibit tighter molecular packing due to dipole interactions .
Biological Activity
[1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol is a benzimidazole derivative that has garnered attention due to its diverse biological activities. Benzimidazoles are recognized for their potential in medicinal chemistry, exhibiting properties such as antimicrobial, anti-inflammatory, and anticancer effects. This article delves into the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The structural features of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol include a benzimidazole core with a 3-methylbenzyl substituent and a hydroxymethyl group. These modifications are believed to enhance solubility and interaction with biological targets compared to simpler benzimidazole derivatives.
Antimicrobial Activity
Benzimidazole derivatives, including [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol, have shown significant antimicrobial properties. A study evaluated various benzimidazole derivatives against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentrations (MICs) for these compounds ranged from 16 to 512 µg/mL, indicating notable antibacterial efficacy .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol | 32 | Antibacterial |
| 2-styryl-1H-benzimidazole | 4 | Antibacterial |
| Other derivatives | 16 - 512 | Antibacterial |
Anticancer Activity
Research has indicated that benzimidazole derivatives possess anticancer properties. For instance, compounds similar to [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol have been tested against various cancer cell lines. Results demonstrated that these compounds can inhibit cell proliferation effectively at concentrations around .
Case Study:
In a comparative study, several benzimidazole derivatives were tested against multiple cancer cell lines, including KB, SKOV-3, and U937. The results indicated that [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol exhibited a selectivity index (SI) suggesting its potential as an anticancer agent .
The mechanism of action for benzimidazole derivatives often involves the inhibition of key enzymes or pathways within microbial and cancer cells. For example, the inhibition of DNA synthesis and interference with cellular signaling pathways are common mechanisms attributed to their biological activity .
Pharmacokinetics and Toxicity
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of [1-(3-methylbenzyl)-1H-benzimidazol-2-yl]methanol. Preliminary data suggest that this compound has favorable pharmacokinetic properties; however, detailed studies are required to fully elucidate its toxicity profile in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
